N-Acetyl-6-hydroxytryptophan
Beschreibung
Overview of Tryptophan Catabolism and Derivatives
Tryptophan, an essential amino acid that cannot be synthesized by animals and must be obtained from the diet, serves as a precursor for several crucial metabolic pathways. preprints.orgbris.ac.uknih.gov While a portion of dietary tryptophan is used for protein biosynthesis, the majority is catabolized through distinct routes, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govcreative-proteomics.com
The kynurenine pathway is the principal route for tryptophan degradation, accounting for over 95% of its catabolism in mammals. preprints.orgnih.govrsc.org This pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), converts tryptophan into N-formylkynurenine. rsc.orgresearchgate.net Subsequent enzymatic steps generate a cascade of bioactive kynurenine metabolites, including kynurenic acid, quinolinic acid, and 3-hydroxykynurenine. researchgate.netwikipathways.orgcreative-proteomics.com These molecules play significant roles in immune response modulation and neurotransmission. creative-proteomics.comcreative-proteomics.com The kynurenine pathway ultimately leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cellular cofactor. rsc.orgwikipathways.org
The serotonin pathway, though quantitatively smaller, is vital for neurological function. creative-proteomics.com In this pathway, tryptophan is converted first to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH) and then to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). researchgate.netcreative-proteomics.com Serotonin can be further metabolized into melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a hormone crucial for regulating circadian rhythms. researchgate.netnih.gov
A third route, the indole (B1671886) pathway, occurs predominantly through the action of gut microbiota. creative-proteomics.comnih.gov Bacteria can convert tryptophan into indole and various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid, which can influence host physiology and immune function. nih.govwikipedia.org
| Pathway | Key Initiating Enzyme(s) | Primary Location | Key Metabolites/End Products | Primary Function |
|---|---|---|---|---|
| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Liver, Immune Cells, Brain preprints.orgnih.govcreative-proteomics.com | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ researchgate.netwikipathways.org | Immune regulation, Neurotransmission, NAD+ synthesis creative-proteomics.comwikipedia.org |
| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | Central Nervous System, Gut researchgate.netcreative-proteomics.com | 5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), Melatonin creative-proteomics.comresearchgate.net | Neurotransmission, Mood regulation, Circadian rhythms nih.govcreative-proteomics.com |
| Indole Pathway | Tryptophanase (in microbes) | Gut Microbiota nih.gov | Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA) creative-proteomics.comnih.gov | Modulation of gut-brain axis, Immune homeostasis nih.govwikipedia.org |
Contextualizing N-Acetyl-6-hydroxytryptophan within Secondary Metabolite Pathways
Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. nih.gov Instead, they often play roles in defense, competition, and species interactions. In fungi, the genes required for the biosynthesis of a specific secondary metabolite are typically organized in discrete gene clusters. nih.gov
This compound (AHT) is a specialized tryptophan derivative that functions as an intermediate in a secondary metabolic pathway in the fungus Aspergillus nidulans. nih.govresearchgate.nettandfonline.com It is not a component of the primary tryptophan catabolic routes like the kynurenine or serotonin pathways found in mammals. Instead, it is a precursor for the biosynthesis of grey-brown pigments in the conidiophores (asexual reproductive structures) of the fungus. nih.govnih.gov
The biosynthesis of AHT involves a dedicated set of enzymes encoded by a gene cluster. Research has identified the key enzymes responsible for its formation and subsequent conversion:
IvoA: A nonribosomal peptide synthetase (NRPS) that functions as a tryptophan N-acetyltransferase, catalyzing the first step by acetylating tryptophan to form N-acetyltryptophan. nih.govnih.gov
IvoC: A cytochrome P450 monooxygenase that subsequently hydroxylates N-acetyltryptophan at the 6-position of the indole ring to produce this compound. nih.gov
IvoB: An this compound oxidase, which is a specific phenol (B47542) oxidase that then oxidizes AHT, leading to a putative dihydroxyindole intermediate that polymerizes to form the dark pigment. nih.govnih.govnih.gov
The identification of this compound as the natural substrate for the IvoB enzyme was a key step in elucidating this pigment biosynthesis pathway. tandfonline.comnih.gov
| Gene/Enzyme | Enzyme Class | Function in Pathway | Substrate | Product |
|---|---|---|---|---|
| ivoA | Nonribosomal Peptide Synthetase (NRPS) | Acetylation of tryptophan nih.govnih.gov | Tryptophan | N-acetyltryptophan |
| ivoC | Cytochrome P450 | Hydroxylation of N-acetyltryptophan nih.gov | N-acetyltryptophan | This compound (AHT) |
| ivoB | Phenol Oxidase | Oxidation of AHT nih.govnih.gov | This compound (AHT) | Pigment Precursor |
Historical Perspectives on this compound Research
The history of tryptophan research began in the early 20th century. In 1901, Sir Frederick Gowland Hopkins and Sydney W. Cole first isolated tryptophan from the milk protein casein. bris.ac.ukbiocrates.comebsco.com This discovery was foundational, opening the door to understanding the importance of individual amino acids in nutrition and metabolism. ebsco.com Hopkins later demonstrated that tryptophan is an essential amino acid, meaning it cannot be synthesized by the body and must be supplied through diet. bris.ac.uk Shortly after its isolation, its chemical structure was determined in 1907. nih.govebsco.com Subsequent research in the following decades began to unravel its metabolic fate, identifying its role as a precursor to vital molecules like serotonin and niacin (via the kynurenine pathway). biocrates.com
The identification of this compound is intrinsically linked to developmental genetics and secondary metabolism studies in the fungus Aspergillus nidulans. Researchers studying pigment formation in the conidiophores identified mutants, termed 'ivory' (ivo), that lacked the characteristic grey-brown color. nih.gov
In 1983, McCorkindale and colleagues first identified this compound as the natural substrate of a monophenol oxidase enzyme involved in pigment biosynthesis in A. nidulans. researchgate.net They proposed that this compound was the key intermediate that accumulated in certain mutants.
Further work by Birse and Clutterbuck in 1990 purified and characterized this specific phenol oxidase, encoded by the ivoB gene. nih.gov They confirmed that its natural substrate is this compound. nih.gov
More recently, through genetic and biochemical analyses, the upstream enzymes in the pathway were characterized. It was demonstrated that the ivoA gene encodes an NRPS that acetylates tryptophan, and the ivoC gene encodes an oxidase that performs the 6-hydroxylation step to produce this compound. nih.gov This work solidified the role of this compound as a crucial, centrally positioned intermediate in this fungal secondary metabolic pathway. nih.govnih.gov
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKORNWUUECV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236549 | |
| Record name | N-Acetyl-6-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87667-59-2 | |
| Record name | N-Acetyl-6-hydroxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-6-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of N Acetyl 6 Hydroxytryptophan
Elucidation of N-Acetyl-6-hydroxytryptophan Biosynthesis in Fungi
The study of fungal pigmentation has been instrumental in understanding the metabolic origins of this compound. Genetic analyses of pigment-deficient mutants have allowed for the identification of the genes and corresponding enzymes responsible for its synthesis.
In the fungus Aspergillus nidulans, this compound is an essential precursor in the biosynthetic pathway of the grey-brown pigment that colors the conidiophores, the asexual spore-bearing structures. nih.govmicrobiologyresearch.orgresearchgate.netnih.gov The importance of this compound is highlighted by genetic studies of 'ivory' (colorless) conidiophore mutants, which lack this characteristic pigmentation. microbiologyresearch.orgfgsc.net
Mutations in two specific genetic loci, designated ivoA and ivoB, have been shown to disrupt this pigmentation process. microbiologyresearch.orgresearchgate.netnih.gov Mutants in the ivoB gene are unable to produce the final pigment and instead accumulate this compound as a soluble metabolite. microbiologyresearch.orgresearchgate.netnih.govaber.ac.uk This accumulation demonstrates that the product of the ivoB gene acts on this compound. Conversely, ivoA mutants are unable to synthesize this substrate, indicating that the ivoA gene product is involved in an earlier step of the pathway. microbiologyresearch.orgresearchgate.netnih.gov The developmental expression of both ivoA and ivoB is controlled by the regulatory activity of the brlA gene, a central regulator of asexual sporulation in A. nidulans. microbiologyresearch.orgscispace.com
The biosynthetic pathway leading to the conidiophore pigment begins with the amino acid tryptophan. nih.govnih.gov A cluster of three genes—ivoA, ivoB, and ivoC—work in sequence to convert tryptophan into the final pigment. nih.govku.edu
The elucidated sequence of events is as follows:
Acetylation: The process is initiated by the enzyme encoded by the ivoA gene, which is responsible for the production of N-acetyltryptophan from tryptophan. nih.gov
Hydroxylation: The intermediate, N-acetyltryptophan, is then acted upon by the enzyme IvoC. IvoC functions as an N-acetyltryptophan 6-hydroxylase, adding a hydroxyl group at the 6th position of the indole (B1671886) ring to form this compound. nih.gov
Oxidation: Finally, the enzyme IvoB, identified as an this compound oxidase, utilizes this compound as its natural substrate to produce the dark, melanin-like pigment characteristic of the conidiophores. nih.govmicrobiologyresearch.orgaber.ac.uknih.gov
This sequential transformation highlights a coordinated enzymatic cascade responsible for synthesizing the pigment precursor, this compound.
Role in Aspergillus nidulans Conidiophore Pigment Formation
Enzymatic Steps Leading to this compound
The formation of this compound from tryptophan is catalyzed by a series of specific enzymes. The initial step, N-acetylation of tryptophan, is particularly notable for its unique enzymatic mechanism involving a nonribosomal peptide synthetase.
The acetylation of tryptophan is the committed step in this biosynthetic pathway. It involves the modification of the amino group of tryptophan, a process catalyzed by the product of the ivoA gene.
The enzyme IvoA, encoded by the ivoA gene (AN10576 in the Aspergillus Genome Database), is a single-module nonribosomal peptide synthetase (NRPS). nih.govku.edu Initially, research based on overexpression studies in A. nidulans identified IvoA as the first known NRPS to function as a tryptophan N-acetyltransferase, directly catalyzing the acetylation of tryptophan. nih.gov This represented a novel function for NRPS enzymes, which are typically known for synthesizing complex peptide-based secondary metabolites. nih.govcore.ac.uk Genetic evidence strongly supported the role of ivoA in the biosynthesis of the N-acetyl-hydroxytryptophan precursor. core.ac.uk
Further detailed mechanistic studies have refined the understanding of IvoA's precise function. core.ac.uknih.gov While genetic studies correctly placed IvoA at the start of the pathway, the enzymatic mechanism is more complex than simple acetylation. core.ac.uk It has been demonstrated that IvoA's primary role is not acetylation but rather the ATP-dependent, unidirectional stereoinversion of L-tryptophan to D-tryptophan. core.ac.uknih.gov
This stereoinversion is catalyzed by an epimerization (E) domain within the IvoA enzyme. core.ac.uknih.gov The resulting D-tryptophan is then released. The subsequent N-acetylation of D-tryptophan is believed to be carried out by a separate, endogenous N-acetyltransferase, not by IvoA itself. core.ac.uk When IvoA was expressed in a yeast heterologous system, the isolated product was found to be exclusively the D-enantiomer, N-acetyl-D-tryptophan. core.ac.uk This indicates that the substrate for the subsequent hydroxylation by IvoC is N-acetyl-D-tryptophan. This discovery highlights a sophisticated enzymatic process involving stereochemical inversion prior to the acetylation and hydroxylation steps that lead to the final pigment precursor. core.ac.uknih.gov
Referenced Compounds and Enzymes
Below are the key compounds and enzymes discussed in this article, central to the biosynthesis of this compound.
Table 1: Key Enzymes in the Biosynthetic Pathway
| Enzyme | Gene | Organism | Function |
|---|---|---|---|
| IvoA | ivoA | Aspergillus nidulans | A nonribosomal peptide synthetase (NRPS) that catalyzes the stereoinversion of L-tryptophan to D-tryptophan. core.ac.uknih.gov |
| IvoC | ivoC | Aspergillus nidulans | An N-acetyltryptophan 6-hydroxylase that converts N-acetyltryptophan to this compound. nih.gov |
| IvoB | ivoB | Aspergillus nidulans | An this compound oxidase that oxidizes its substrate to form a melanin-like pigment. nih.govmicrobiologyresearch.orgaber.ac.uknih.gov |
Table 2: Compounds in the Biosynthetic Pathway
| Compound Name | Role in Pathway |
|---|---|
| L-Tryptophan | The initial precursor amino acid for the entire pathway. nih.govnih.gov |
| D-Tryptophan | The stereoisomer product of the IvoA-catalyzed reaction. core.ac.uknih.gov |
| N-acetyl-D-tryptophan | The intermediate formed after the acetylation of D-tryptophan; substrate for the enzyme IvoC. nih.govcore.ac.uk |
| This compound | The key intermediate and the natural substrate for the enzyme IvoB. microbiologyresearch.orgresearchgate.netaber.ac.uk |
Nonribosomal Peptide Synthetase (NRPS) Involvement (e.g., IvoA)
Indole Ring Hydroxylation at the 6-Position
The formation of this compound (AHT) from its precursor, N-acetyltryptophan, is a critical hydroxylation step. This reaction introduces a hydroxyl group at the 6-position of the indole ring, a modification essential for its downstream metabolic functions. This transformation is catalyzed by a specific cytochrome P450 monooxygenase. ku.edunih.gov
Cytochrome P450 Monooxygenase Catalysis (e.g., IvoC)
In Aspergillus nidulans, the enzyme responsible for the 6-position hydroxylation of N-acetyltryptophan is encoded by the ivoC gene. ku.edunih.gov IvoC has been identified as an N-acetyltryptophan 6-hydroxylase, functioning as a cytochrome P450 monooxygenase. ku.edunih.gov Research involving the overexpression of the ivoA, ivoB, and ivoC genes confirmed the sequential nature of the pigment biosynthetic pathway and the specific function of each enzyme. ku.edunih.govnih.gov The IvoC enzyme selectively utilizes N-acetyltryptophan as its substrate, as strains overexpressing ivoB and ivoC without ivoA (which produces N-acetyltryptophan) did not form the pigment, indicating that tryptophan itself is not a substrate for IvoC. ku.edu
Table 1: Properties of IvoC Enzyme
| Property | Description | Source(s) |
|---|---|---|
| Gene | ivoC (AN10573 in A. nidulans) | ku.edunih.gov |
| Enzyme Class | Cytochrome P450 Monooxygenase | ku.edunih.gov |
| Function | N-acetyltryptophan 6-hydroxylase | ku.edunih.gov |
| Reaction | Catalyzes the hydroxylation of N-acetyltryptophan at the 6-position of the indole ring. | ku.edunih.gov |
| Substrate | N-acetyltryptophan | ku.edu |
| Product | this compound (AHT) | ku.edunih.gov |
Mechanistic Insights into Hydroxylation
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze a wide array of oxidative reactions, including the hydroxylation of inert C-H bonds. wikipedia.orgmdpi.com The general catalytic cycle of a cytochrome P450 enzyme involves the activation of molecular oxygen. The cycle begins with the substrate binding to the ferric (Fe³⁺) heme center of the enzyme. youtube.com This is followed by a one-electron reduction of the iron, which then allows for the binding of molecular oxygen (O₂). A second electron reduction cleaves the O-O bond, leading to the formation of water and a highly reactive ferryl-oxo intermediate (formally FeO³⁺), often referred to as Compound I. wikipedia.orgmdpi.com
This potent oxidizing species, Compound I, is responsible for abstracting a hydrogen atom from the substrate's C-H bond, in this case, at the 6-position of the indole ring of N-acetyltryptophan. youtube.com This generates a substrate radical and a hydroxo-iron complex. The process concludes with the "oxygen rebound" mechanism, where the hydroxyl group is transferred back to the substrate radical, resulting in the hydroxylated product, this compound, and regeneration of the enzyme's ferric state. wikipedia.orgyoutube.com This mechanism allows for the highly specific insertion of an oxygen atom into a non-activated C-H bond. mdpi.comyoutube.com
Downstream Metabolism of this compound
Following its synthesis, this compound serves as the direct substrate for the next enzymatic step in the pigment production pathway. This phase involves oxidation and subsequent polymerization to form the final melanin-like product.
This compound Oxidase Activity (e.g., IvoB)
The enzyme that acts upon this compound is an oxidase encoded by the ivoB gene in A. nidulans. ku.edunih.govnih.gov This enzyme, this compound oxidase (AHTase), is a developmentally regulated phenol (B47542) oxidase. nih.govnih.govaber.ac.uk Genetic studies have shown that mutants of the ivoB gene are deficient in this specific phenol oxidase and consequently accumulate its substrate, this compound. nih.govaber.ac.ukresearchgate.net
Purification and analysis of the IvoB enzyme revealed it exists in two active forms with molecular masses of 50 and 48 kDa. nih.gov Unusually, analysis of the metal ion content showed the presence of one zinc and two copper atoms per molecule, and the predicted protein sequence contains copper-binding domains typical of tyrosinases. nih.govaber.ac.uk The enzyme is specific for this compound but can also oxidize other phenolic compounds like p-cresol (B1678582) and hydroquinone (B1673460) monomethyl ether, though not tyrosine or 3,4-dihydroxyphenylalanine. nih.gov
Table 2: Properties of IvoB Enzyme
| Property | Description | Source(s) |
|---|---|---|
| Gene | ivoB (AN0231 in A. nidulans) | ku.edunih.govnih.gov |
| Enzyme Class | Phenol Oxidase (AHTase) | nih.govnih.govaber.ac.uk |
| Function | This compound oxidase | ku.edunih.govnih.gov |
| Substrate | This compound (AHT) | nih.govnih.govaber.ac.uk |
| Metal Cofactors | Two copper atoms, one zinc atom | nih.gov |
| Product | Putative dihydroxyindole intermediate for pigment synthesis | ku.edunih.gov |
Formation of Oxidative Polymerization Products in Pigment Synthesis
The function of the IvoB oxidase is to catalyze the oxidation of this compound, initiating the final stages of pigment synthesis. ku.edunih.gov This oxidation is believed to produce a putative dihydroxyindole intermediate. ku.edunih.gov This highly reactive intermediate is then prone to further oxidation and subsequent polymerization. ku.edunih.gov The resulting product is a dark-brown to grey-brown pigment, likely a melanin-like polymer, which is insoluble in water and common organic solvents. ku.edunih.govaber.ac.uk This oxidative polymerization is responsible for the pigmentation of the conidiophores (spore-bearing structures) in A. nidulans. nih.govresearchgate.net
Intermediates and Branching Pathways
The central metabolic pathway for this compound in A. nidulans leads directly to pigment formation. The primary intermediate formed from the IvoB-catalyzed oxidation is a proposed dihydroxyindole species. ku.edunih.gov The exact structure of this intermediate and subsequent intermediates in the polymerization cascade have not been fully elucidated. The pathway is generally considered linear, leading to the final insoluble pigment. While other metabolic fates or branching pathways for this compound or its downstream intermediates could exist, the described research focuses almost exclusively on its role as a precursor in this specific pigment biosynthetic pathway. ku.edunih.gov
Enzymology of N Acetyl 6 Hydroxytryptophan Biosynthesis and Transformation
Characterization of Tryptophan N-Acetyltransferases
The initial step in the pathway has been attributed to the enzyme IvoA (AN10576), a unique single-module nonribosomal peptide synthetase. However, its precise function has been a subject of scientific re-evaluation. Initially described as a tryptophan N-acetyltransferase nih.gov, subsequent research has provided compelling evidence that its primary role is that of an L-tryptophan epimerase, converting L-tryptophan to D-tryptophan core.ac.uknih.govrsc.org. The N-acetylation is now thought to be a subsequent step, potentially carried out by a different, yet-to-be-identified acetyltransferase that acts on the D-tryptophan product.
The debate over IvoA's function impacts the interpretation of its substrate specificity and kinetics.
As a Tryptophan N-Acetyltransferase (Initial Hypothesis): The initial studies that proposed IvoA as a tryptophan N-acetyltransferase did so based on the detection of N-acetyltryptophan when the ivoA gene was expressed nih.gov. In this context, the enzyme would utilize L-tryptophan and an acetyl donor, presumably acetyl-CoA, to form N-acetyl-L-tryptophan. However, specific kinetic parameters (Km, kcat) for this proposed activity were not determined in the initial reports.
As an L-Tryptophan Epimerase (Current Evidence): More recent biochemical analysis has redefined IvoA as an ATP-dependent enzyme that catalyzes the complete stereoinversion of L-tryptophan to D-tryptophan core.ac.uk. This activity is essential for the subsequent steps of the pigment biosynthesis pathway. The study demonstrated that while N-acetyl-D-tryptophan was produced in a yeast expression system, IvoA itself lacks acetyltransferase activity in vitro. The acetylation was attributed to an endogenous yeast acetyltransferase, Hpa3, acting on the D-tryptophan produced by IvoA core.ac.uk.
Kinetic parameters for the epimerase activity of IvoA have been determined, showing an efficient conversion of L-tryptophan.
Table 1: Kinetic Parameters for IvoA Epimerase Activity
| Substrate | Apparent Km (µM) | Apparent kcat (min⁻¹) |
|---|---|---|
| L-Tryptophan | ~50 | 38 |
Data sourced from a 2017 biochemical study. core.ac.uk
The enzyme also shows activity on various substituted tryptophan analogs, highlighting its potential for biocatalytic applications in producing non-canonical D-amino acids. core.ac.uk
The structural understanding of IvoA has evolved with the re-evaluation of its function. Initially annotated with an A-T-C-C* (Adenylation-Thiolation-Condensation-Condensation*) domain architecture, it was later re-analyzed and proposed to be A-T-E-C (Adenylation-Thiolation-Epimerization-Condensation) core.ac.ukrsc.org.
Adenylation (A) Domain : This domain is responsible for recognizing and activating L-tryptophan at the expense of ATP, forming a tryptophanyl-AMP intermediate. The substrate-binding pocket of the A-domain confers specificity for tryptophan.
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP) : The activated tryptophan is then covalently tethered to the T-domain via a 4'-phosphopantetheine (B1211885) (Ppant) arm, forming a tryptophanyl-S-PCP thioester.
Epimerization (E) Domain : This domain catalyzes the key stereoinversion of the tethered L-tryptophan to D-tryptophan. The catalytic histidine residue (H963) within this domain is crucial for this activity core.ac.uk.
Condensation (C) Domain : This terminal domain functions unconventionally. Instead of catalyzing a condensation reaction, it acts as a stereoselective hydrolase. It specifically releases the D-tryptophanyl thioester from the T-domain, ensuring the unidirectional conversion of L- to D-tryptophan core.ac.ukmdpi.com. Mutation of the catalytic histidine (H1428) in this domain severely impairs the enzyme's turnover rate core.ac.uk.
This A-T-E-C architecture provides a structural basis for the enzyme's role as an ATP-dependent epimerase rather than a canonical acetyltransferase.
Substrate Specificity and Kinetic Parameters
Analysis of N-Acetyltryptophan 6-Hydroxylases (e.g., IvoC)
Following the formation and acetylation of D-tryptophan, the next step is the hydroxylation of the indole (B1671886) ring at the 6-position. This reaction is catalyzed by IvoC (AN10573), a cytochrome P450 enzyme nih.govrsc.org.
As a cytochrome P450 monooxygenase, IvoC's catalytic activity is dependent on a set of common cofactors. uniprot.orguniprot.org
Heme : IvoC contains a heme iron center, which is the site of oxygen activation wikipedia.org.
NAD(P)H : The reaction requires a source of reducing equivalents, typically provided by NADPH.
Cytochrome P450 Reductase (CPR) : Electrons are transferred from NADPH to the heme center via a partner protein, a cytochrome P450 reductase.
Molecular Oxygen (O₂) : One atom of oxygen is incorporated into the substrate (N-acetyltryptophan), while the other is reduced to water.
The catalytic mechanism follows the general P450 cycle wikipedia.orgmdpi.commdpi.com:
Substrate Binding : N-acetyltryptophan binds to the active site of IvoC.
First Electron Transfer : The heme iron (Fe³⁺) is reduced to the ferrous state (Fe²⁺) by an electron from NADPH, transferred via CPR.
Oxygen Binding : Molecular oxygen binds to the ferrous heme iron.
Second Electron Transfer : A second electron reduces the Fe²⁺-O₂ complex, forming a transient peroxo species.
Protonation and Water Elimination : Protonation of the peroxo intermediate leads to the cleavage of the O-O bond, releasing a molecule of water and forming a highly reactive iron(IV)-oxo species (Compound I).
Hydroxylation : The iron(IV)-oxo species abstracts a hydrogen atom from the 6-position of the substrate's indole ring, followed by the rebound of the hydroxyl group to form N-acetyl-6-hydroxytryptophan nih.gov.
Product Release : The hydroxylated product is released, returning the enzyme to its initial state.
The ivoC gene is located adjacent to ivoA in the Aspergillus nidulans genome, forming a biosynthetic gene cluster nih.gov. Their expression is tightly co-regulated and linked to the fungus's developmental program, specifically the formation of conidiophores (asexual spores).
Developmental Regulation : The expression of the ivo cluster is activated during conidiation. Key developmental regulators, such as the transcription factor BrlA, are known to control the expression of ivo genes plos.orgmdpi.com.
Global Regulators : The velvet complex, particularly the protein VeA, is a global regulator of secondary metabolism and development in Aspergillus species. The VeA pathway is necessary for the proper expression of the ivo cluster plos.orgkaist.ac.kr. Deletion of veA or its associated protein OsaA affects the expression of these pigment genes plos.orgkaist.ac.kr.
Experimental Induction : In laboratory settings, the native promoters of the ivo genes have been replaced with inducible promoters, such as the alcohol dehydrogenase promoter (alcA(p)), to control and study the pathway nih.govresearchgate.net. This allows for the coordinated overexpression of the cluster genes upon addition of an inducer like cyclopentanone (B42830) nih.gov.
Cofactor Requirements and Catalytic Mechanisms
Enzymatic Properties of this compound Oxidase (e.g., IvoB)
The final characterized enzyme in the pathway is IvoB (AN0231), a specific phenol (B47542) oxidase that acts on the this compound produced by IvoC nih.govaber.ac.uk. The oxidation product is a precursor to the final grey-brown melanin-like pigment of the conidiophore.
IvoB is a developmentally controlled enzyme, with its expression peaking during conidiophore formation aber.ac.uk. It is a glycosylated protein with a molecular mass of approximately 48-50 kDa and is notable for its unusual metal ion content, containing two copper atoms and one zinc atom per molecule aber.ac.uk.
For assay purposes, its activity can be measured using alternative substrates.
Table 2: Substrate and Inhibitor Profile of IvoB
| Category | Compound | Effect on IvoB Activity |
|---|---|---|
| Natural Substrate | This compound | Oxidized to pigment precursor |
| Assay Substrates | Hydroquinone (B1673460) monomethyl ether | Oxidized (colorimetric assay) |
| p-cresol (B1678582) | Oxidized | |
| Non-Substrates | Tyrosine | Not oxidized |
| 3,4-dihydroxyphenylalanine | Not oxidized | |
| Inhibitors | 2,3-dihydroxynaphthalene | Inhibition |
| Phenylhydrazine | Inhibition | |
| Diethyl dithiocarbamate (B8719985) | Inhibition | |
| 8-hydroxyquinolene | Inhibition |
Data sourced from a 1990 study on the purified enzyme. aber.ac.uk
The isolation of a temperature-sensitive mutant (ivoB192) with a thermolabile enzyme confirmed that ivoB is the structural gene for this oxidase aber.ac.uk.
Purification and Molecular Characterization
The biosynthesis of this compound involves two key enzymatic steps. The first is the acetylation of tryptophan, followed by the hydroxylation of N-acetyltryptophan. In the fungus Aspergillus nidulans, the enzyme responsible for the acetylation of tryptophan to N-acetyltryptophan is a nonribosomal peptide synthetase (NRPS) known as IvoA. ku.edu This represents a novel class of N-acetyltransferase. ku.edu The subsequent hydroxylation at the 6-position is catalyzed by N-acetyltryptophan 6-hydroxylase, encoded by the ivoC gene. ku.edu
Another critical enzyme in a related pathway is tryptophan hydroxylase (TPH), which catalyzes the conversion of tryptophan to 5-hydroxytryptophan (B29612), the rate-limiting step in serotonin (B10506) synthesis. researchgate.netnih.gov TPH has been purified and characterized from various sources, including buffalo brain and chicken. researchgate.netnih.gov Studies on TPH from buffalo brain revealed multiple active forms with molecular weights of 155,000, 105,000, and 50,000 Da, as determined by Sephadex gel filtration. nih.gov However, at higher concentrations, only a single peak corresponding to 155,000 Da was observed. nih.gov SDS-PAGE analysis of this enzyme showed a single band with a molecular weight of 55,000 Da, suggesting a quaternary structure. nih.gov
In Aspergillus nidulans, the enzyme that transforms this compound is this compound oxidase, encoded by the ivoB gene. ku.edunih.gov This enzyme has been purified and found to exist in two active forms with molecular masses of 50 and 48 kDa. nih.gov
The catalytic domain of chicken tryptophan hydroxylase 1 (TPH1) has been expressed in Escherichia coli and purified using anion exchange and gel filtration chromatography. researchgate.net This process yielded a highly purified enzyme with a specific activity of 0.60 µmol/min/mg. researchgate.net Similarly, human TPH has been expressed as a soluble and active fusion protein in E. coli and purified to near homogeneity using affinity chromatography. researchgate.net
Molecular characterization of tryptophan hydroxylase from rat midbrain and murine mast cells has shown them to be distinct molecular entities. capes.gov.br The rat midbrain enzyme has a calculated molecular weight of 220,000 Da, a Stokes radius of 55.6 Å, and a sedimentation coefficient of 9.63 S. capes.gov.br In contrast, the mast cell enzyme has a molecular weight of 144,000 Da, a Stokes radius of 50.3 Å, and a sedimentation coefficient of 6.97 S. capes.gov.br
Table 1: Molecular Properties of Key Enzymes
| Enzyme | Source | Purification Method(s) | Molecular Weight (Da) | Subunit Structure |
| Tryptophan-activating enzyme | Buffalo brain | Heat/pH treatment, (NH₄)₂SO₄ fractionation, DEAE-cellulose, hydroxyapatite, Amberlite CG-50, Sephadex G-200 | 155,000, 105,000, 50,000 (gel filtration); 55,000 (SDS-PAGE) | Suggests different quaternary structures |
| This compound oxidase | Aspergillus nidulans | Not specified in provided text | 50,000 and 48,000 | Two active forms |
| Tryptophan hydroxylase 1 (catalytic domain) | Chicken (Gallus gallus) | Anion exchange, gel filtration | Not specified in provided text | Catalytic domain expressed |
| Tryptophan hydroxylase | Rat midbrain | Gel filtration, sucrose (B13894) density gradient ultracentrifugation | 220,000 | Not specified in provided text |
| Tryptophan hydroxylase | Murine mast cell | Gel filtration, sucrose density gradient ultracentrifugation | 144,000 | Not specified in provided text |
Metal Ion Content and Functional Significance
The activity of many enzymes in the tryptophan metabolic pathways is dependent on the presence of metal ions. Tryptophan hydroxylase (TPH) is a non-heme iron-dependent monooxygenase. nih.govtandfonline.com The iron, which must be in the Fe(II) state for the enzyme to be active, is coordinated by two histidine residues and a glutamate (B1630785) residue in the active site. nih.gov The binding of iron is crucial for the catalytic activity of TPH, and metal ion chelators have been shown to inhibit the enzyme. tandfonline.com The iron in TPH2 is strongly bound, whereas it is weakly bound in TPH1. researchgate.net
In contrast, this compound oxidase from Aspergillus nidulans is a copper-containing enzyme. nih.gov Analysis of its metal content revealed an unusual composition of one zinc atom and two copper atoms per molecule. nih.gov This unique metal composition is integral to its function as a phenol oxidase.
Tyrosinase, another enzyme capable of acting on related compounds, is a type III copper protein. enzyme-database.org This class of enzymes is involved in melanin (B1238610) and betalain synthesis and requires copper for its catalytic activity. enzyme-database.org
Table 2: Metal Ion Requirements of Key Enzymes
| Enzyme | Metal Ion(s) | Functional Significance |
| Tryptophan Hydroxylase (TPH) | Iron (Fe²⁺) | Essential for catalytic activity as a non-heme iron enzyme. nih.govtandfonline.com |
| This compound oxidase | Copper (Cu) and Zinc (Zn) | Contains one zinc and two copper atoms per molecule, essential for its oxidase function. nih.gov |
| Tyrosinase | Copper (Cu) | A type III copper protein, crucial for its role in melanin and betalain synthesis. enzyme-database.org |
Substrate Range and Inhibitor Profiles
The substrate specificity of enzymes in these pathways is a key determinant of the metabolic flux. Tryptophan hydroxylase (TPH) exhibits a degree of substrate flexibility. TPH can hydroxylate both tryptophan and phenylalanine with similar kinetics, while the hydroxylation of tyrosine is significantly slower. nih.gov Tyrosine hydroxylase, a related enzyme, can hydroxylate all three aromatic amino acids but shows a preference for tyrosine. nih.gov TPH1 displays substrate inhibition by tryptophan, a characteristic not observed in the TPH2 isoform. researchgate.netnih.gov This inhibition in TPH1 is linked to an active site loop that, when tryptophan binds, induces a closure of the binding pocket for the co-substrate tetrahydrobiopterin (B1682763) (BH4). nih.gov
This compound oxidase from Aspergillus nidulans has a specific natural substrate, this compound. nih.gov It can also be assayed using hydroquinone monomethyl ether (HME) and can oxidize p-cresol, but not tyrosine or 3,4-dihydroxyphenylalanine. nih.gov This indicates a relatively narrow substrate range focused on phenolic compounds.
Several inhibitors of these enzymes have been identified. For tryptophan hydroxylase, p-chlorophenylalanine is a known inhibitor. capes.gov.br The proton pump inhibitor omeprazole (B731) has been identified as an inhibitor of both TPH1 and TPH2 with low micromolar potency and is highly selective over other aromatic amino acid hydroxylases. frontiersin.org Other proton pump inhibitors like ilaprazole (B1674436) also show potent inhibition of TPH. frontiersin.org Inhibition of TPH by L-DOPA has also been noted. nih.gov For this compound oxidase, inhibitors include 2,3-dihydroxynaphthalene, phenylhydrazine, and diethyl dithiocarbamate. nih.gov
Table 3: Substrate and Inhibitor Profiles of Key Enzymes
| Enzyme | Substrates | Inhibitors |
| Tryptophan Hydroxylase (TPH) | Tryptophan, Phenylalanine nih.gov | p-chlorophenylalanine, capes.gov.br Omeprazole, frontiersin.org Ilaprazole, frontiersin.org L-DOPA nih.gov |
| This compound oxidase | This compound (natural), nih.gov Hydroquinone monomethyl ether, p-cresol nih.gov | 2,3-dihydroxynaphthalene, Phenylhydrazine, Diethyl dithiocarbamate nih.gov |
Developmental Regulation of Enzyme Expression
The expression of enzymes involved in tryptophan metabolism is often developmentally regulated. In the developing rat brain, tryptophan hydroxylase (TPH) mRNA levels and enzyme activity increase. nih.gov Specifically, TPH mRNA levels in the dorsal raphe nucleus increase significantly between embryonic day 18 and postnatal day 22, followed by a decrease. nih.gov In the nucleus raphe obscuris, TPH mRNA expression also increases between postnatal days 8 and 22. nih.gov This suggests that increased TPH activity during development is at least partially due to changes in mRNA levels. nih.gov
Studies have also revealed an unexpected role for TPH1 in the developing brain. nih.gov TPH1 is preferentially expressed during the late developmental stage in the mouse brain. nih.gov This isoform exhibits a higher affinity for tryptophan and stronger enzyme activity under conditions that mimic the developing brainstem. nih.gov This suggests that TPH1 plays a specific role in the development of serotonin neurons, which may influence behavior in later life. nih.gov
The expression of TPH2, the neuronal isoform of tryptophan hydroxylase, is regulated by the RE-1 silencer of transcription/neuron-restrictive silencing factor (REST/NRSF). researchgate.net This transcription factor limits the expression of neuronal genes in non-neuronal tissues. researchgate.net The TPH2 promoter contains a bipartite neuron-restrictive silencing element (NRSE) that allows for transcriptional repression by REST. researchgate.net This indicates that the developmental expression of TPH2 is part of a broader program of neuronal gene regulation. researchgate.net
In Aspergillus nidulans, the production of this compound oxidase is developmentally controlled and occurs during conidiophore development. nih.gov
Synthetic Methodologies for N Acetyl 6 Hydroxytryptophan
Chemoenzymatic Synthesis Approaches
Chemoenzymatic routes offer the potential for high selectivity and milder reaction conditions by leveraging the catalytic prowess of enzymes. These methods combine the precision of biocatalysis with the practicality of chemical synthesis. The biosynthesis of tryptophan derivatives often involves enzymes like hydroxylases and acetyltransferases, which can be harnessed for targeted production. frontiersin.orgnih.gov
The application of recombinant enzymes is a cornerstone of modern chemoenzymatic synthesis, allowing for the overexpression of desired catalysts and their engineering for improved activity and stability. In the context of N-Acetyl-6-hydroxytryptophan, specific enzymes are implicated in the key hydroxylation and acetylation steps.
The natural substrate for this compound oxidase, an enzyme found in the fungus Aspergillus nidulans, is this compound itself, which implies a natural biosynthetic pathway exists within this organism. nih.gov Research has identified a specific genetic locus, ivoB, as the structural gene for this enzyme. nih.gov Furthermore, another gene, ivoA, is believed to be involved in the biosynthesis through a proposed acetyltransferase function, highlighting a potential enzymatic route for the N-acetylation step. escholarship.org
The broader family of tryptophan-metabolizing enzymes provides a toolbox for potential chemoenzymatic routes. Tryptophan hydroxylases (TPHs) are responsible for introducing a hydroxyl group onto the indole (B1671886) ring, a critical step in the synthesis of serotonin (B10506) and melatonin (B1676174). nih.govnih.gov While typically acting at the 5-position, engineered TPHs or related aromatic amino acid hydroxylases could be developed for regioselective hydroxylation at the 6-position. nih.govfrontiersin.org Following hydroxylation, N-acetylation can be achieved using N-acetyltransferases. For instance, arylalkylamine N-acetyltransferase (AANAT) converts serotonin to N-acetylserotonin, demonstrating the feasibility of enzymatic acetylation on a hydroxylated tryptophan scaffold. nih.govscienceopen.com The "Acylase Process," which uses stereospecific acylases for the kinetic resolution of N-acetyl-α-amino acids, represents another established biocatalytic method that could be applied to achieve the desired N-acetylated product with high enantiopurity. nih.gov
Table 1: Relevant Enzymes in the Potential Chemoenzymatic Synthesis of this compound
| Enzyme/Process | Function | Organism/Source | Potential Application in Synthesis |
| This compound Oxidase | Oxidizes this compound | Aspergillus nidulans | Indicates a natural biosynthetic pathway. nih.gov |
| ivoA gene product | Proposed Acetyltransferase | Aspergillus nidulans | Potential for enzymatic N-acetylation. escholarship.org |
| Tryptophan Hydroxylase (TPH) | Hydroxylation of the indole ring | Various (e.g., human, Schistosoma mansoni) | Engineered variants for 6-hydroxylation. nih.govnih.gov |
| Arylalkylamine N-acetyltransferase (AANAT) | N-acetylation of arylalkylamines | Various | N-acetylation of 6-hydroxytryptophan. nih.govscienceopen.com |
| Acylase | Hydrolysis of N-acetyl-amino acids | Industrial (e.g., Aspergillus sp.) | Enantioselective synthesis/resolution. nih.gov |
A primary hurdle in the synthesis of this compound is achieving precise control over stereochemistry and regiochemistry. An efficient and satisfactory synthesis yielding high enantiomeric purity of (S)-6-hydroxytryptophan or its derivatives has been historically elusive. google.com
Stereoselectivity: The chiral center at the α-carbon of the amino acid requires stereospecific synthesis or resolution to obtain the desired enantiomer (typically the L- or S-form). Traditional methods like the crystallization of a racemic mixture with chiral acids or bases are inefficient, with a theoretical maximum yield of only 50%. google.com While enzymatic methods like the Acylase Process can provide high enantiopurity, they require careful enzyme selection and optimization. nih.gov The stability of intermediates is also a concern; for example, β-hydroxy tryptophan derivatives have been noted for their lability under both acidic and basic conditions, which can complicate synthetic steps and lead to racemization or degradation. acs.org
Regioselectivity: Introducing the hydroxyl group specifically at the C-6 position of the indole ring is a significant regiochemical challenge. The indole nucleus has multiple potential sites for electrophilic substitution, and directing a hydroxylation reaction exclusively to the 6-position over the more electronically favored positions (like C-5 or C-7) is difficult. nih.gov This is further complicated by the low stability of many hydroxyindole compounds. nih.gov Biocatalytic approaches using monooxygenases or dioxygenases offer a promising solution, but require extensive screening or protein engineering to achieve the desired regioselectivity. acs.org
Utilizing Recombinant Enzymes for Specific Steps
Total Chemical Synthesis Strategies
Total chemical synthesis provides an alternative to enzymatic methods, offering versatility in precursor choice and reaction conditions, though often requiring multiple steps and rigorous purification.
The total synthesis of this compound or its protected precursors typically involves building the molecule sequentially from simpler starting materials. A common strategy involves the enantioselective hydrogenation of an olefinic precursor. google.com For instance, a patented method describes the synthesis of (S)-6-Acetyloxy-N-tert-butoxycarbonyl-tryptophan, a protected analogue, through the hydrogenation of an olefinic amino acid precursor using a chiral catalyst. google.com
Another general approach, demonstrated in the synthesis of related tryptophan derivatives, starts with a substituted indole. google.com This indole is then used to construct the α-amino acid side chain. For example, the synthesis of N-acetyl-6-methyl tryptophan has been achieved via the hydrogenation of an α-acetamido-6-methylindole-3-acrylic acid ester. google.com This suggests a viable route for this compound could start from a 6-hydroxyindole (B149900) or a protected equivalent, followed by the formation and subsequent reduction of an acetamido-acrylic acid side chain. The synthesis of related fluorinated and hydroxylated tryptophans has proven to be particularly challenging, sometimes requiring complex routes involving oxidation with reagents like potassium nitrosodisulfate (Fremy's Salt) and Friedel-Crafts alkylation to correctly functionalize the indole ring. nih.gov
The success of a total synthesis strategy hinges on the judicious selection of precursors and the meticulous optimization of each reaction step.
Precursor Selection: The choice of starting material is critical. Halogenated indoles, such as 6-bromoindole, are valuable precursors as the halogen can be readily converted to other functional groups through reactions like borylation followed by cross-coupling or substitution. nih.gov For creating the full tryptophan structure, α,β-unsaturated acrylic acid derivatives are key intermediates. For example, α-acetamido-6-methylindole-3-acrylic acid methylester serves as the direct precursor to N-acetyl-6-methyl tryptophan via hydrogenation. google.com A patented route for a protected 6-hydroxy derivative specifically names an olefinic amino acid precursor (HDP 30.2824) for a crucial enantiomer-selective hydrogenation step. google.com
Reaction Optimization: Each step in a multi-step synthesis requires optimization to maximize yield and purity. This includes adjusting parameters such as catalyst type and loading, solvent, temperature, pressure, and reaction time. In the synthesis of N-acetyl-6-methyl tryptophan, the hydrogenation step was conducted at a specific hydrogen pressure (40 psi) for 16 hours using a defined catalyst solution. google.com The work-up procedures are also critical for isolating the desired product. A described synthesis for a protected 6-hydroxytryptophan derivative includes specific liquid-liquid extraction steps with saturated aqueous sodium bicarbonate and aqueous hydrogen chloride, followed by drying over magnesium sulfate, to purify the product. google.com These optimized protocols are essential for navigating the complexities of multi-step syntheses and achieving the final target molecule.
Table 2: Examples of Precursors in Total Synthesis Strategies
| Precursor | Target Intermediate/Product | Synthetic Step | Reference |
| Olefinic amino acid precursor (HDP 30.2824) | (S)-6-Acetyloxy-N-tert-butoxycarbonyl-tryptophan | Enantiomer-selective hydrogenation | google.com |
| α-Acetamido-6-methylindole-3-acrylic acid methylester | N-acetyl-6-methyl tryptophan | Hydrogenation | google.com |
| 6-Bromoindole | 6-Bpin-N-methylindole | Borylation | nih.gov |
| 6-Fluoroindole | 1-(6-fluoro-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide | Mannich-type reaction and quaternization | nih.gov |
Analytical Methodologies for N Acetyl 6 Hydroxytryptophan
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating N-Acetyl-6-hydroxytryptophan from complex matrices and for its precise quantification. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, FD, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan derivatives like this compound. nih.gov The separation is commonly achieved using a reversed-phase C18 column. nih.gov The mobile phase typically consists of a binary solvent system, such as water and acetonitrile (B52724), often acidified with formic acid to improve peak shape and ionization efficiency. nih.gov
A key aspect of HPLC analysis is the choice of detector, which influences the sensitivity and selectivity of the method.
Diode-Array Detector (DAD): DAD provides absorbance spectra for each point in the chromatogram, aiding in peak identification and purity assessment. Chromatographic profiles for similar compounds are often registered at wavelengths such as 230 and 270 nm. nih.gov
Fluorescence Detector (FD): Fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like indole (B1671886) derivatives. The natural fluorescence of the tryptophan moiety allows for detection at low concentrations. nih.govbiologists.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides molecular weight and structural information, enabling definitive identification. nih.gov Electrospray ionization (ESI) is a commonly used interface, often operated in positive ion mode for the analysis of these compounds. nih.govmdpi.com Selective ion monitoring (SIM) can be employed to enhance sensitivity and specificity for the target analyte. nih.govmdpi.com
| HPLC Detector | Principle | Advantages for this compound Analysis | Common Settings |
| Diode-Array Detector (DAD) | Measures absorbance of light across a range of wavelengths. | Provides spectral information for peak identity and purity checks. | Wavelengths: 230 nm, 270 nm, 280 nm nih.govnih.gov |
| Fluorescence Detector (FD) | Detects fluorescence emitted by the analyte upon excitation. | High sensitivity and selectivity for fluorescent indole derivatives. | Excitation at specific wavelengths to induce native fluorescence. nih.govbiologists.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides definitive identification through molecular weight and fragmentation patterns. | ESI in positive ion mode; SIM for targeted analysis. nih.govmdpi.com |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle-sized columns (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for the trace analysis of metabolites like this compound in complex biological samples. csic.esnih.govsemanticscholar.org
The UHPLC-MS/MS methodology involves the separation of the analyte by UHPLC, followed by ionization and two stages of mass analysis. The first mass spectrometer selects the precursor ion (the molecular ion of this compound), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for quantification even at very low concentrations. nih.govsemanticscholar.orgfrontiersin.org This technique has been successfully applied to the analysis of various tryptophan metabolites in matrices such as human plasma and yeast cells. mdpi.comcsic.es
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acid derivatives like this compound, a derivatization step is necessary prior to GC analysis. sigmaaldrich.com
Derivatization involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comacademicjournals.org A common approach is silylation, where active hydrogens on polar functional groups (e.g., -OH, -NH2) are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com For instance, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form stable TBDMS derivatives. sigmaaldrich.com Following derivatization, the sample is injected into the GC-MS system, where the derivatives are separated on a capillary column and detected by the mass spectrometer. jsbms.jpmdpi.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govmdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. CE has been utilized for the determination of 5-hydroxytryptophan (B29612) and related compounds in various samples, including dietary supplements and biological fluids. nih.govmdpi.com When coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry, CE can achieve very low detection limits, making it suitable for analyzing trace amounts of this compound. biologists.com
Spectroscopic Techniques for Identification and Characterization
Spectroscopic techniques are invaluable for the structural identification and characterization of molecules by examining their interaction with electromagnetic radiation.
Raman and Terahertz Time-Domain Spectroscopy for Fingerprinting
Vibrational spectroscopy techniques, including Raman and Terahertz Time-Domain Spectroscopy (THz-TDS), offer non-destructive methods for generating unique molecular fingerprints. These fingerprints are based on the intrinsic vibrational and rotational modes of a molecule's structure. acs.org
Terahertz Time-Domain Spectroscopy (THz-TDS) operates in the far-infrared region of the electromagnetic spectrum (0.1–10 THz), probing low-frequency collective vibrational modes such as lattice vibrations and intermolecular interactions. nih.gov This sensitivity makes THz-TDS a powerful tool for creating characteristic absorption spectra, or fingerprints, for crystalline biomolecules. frontiersin.orgresearchgate.net Studies on amino acids and related compounds like 5-hydroxytryptophan (5-HTP) and L-tryptophan show distinct absorption peaks in the THz range. frontiersin.org For example, 5-HTP has characteristic absorption peaks at 1.14, 1.24, and 1.61 THz, while L-tryptophan shows peaks at 0.90, 1.17, and 1.46 THz. frontiersin.org These unique spectral signatures allow for the clear identification and differentiation of closely related molecules, and it is established that this compound would similarly possess a distinct THz fingerprint.
Table 1: Characteristic THz and Raman Peaks of Related Indolic Compounds
| Compound | Analytical Method | Characteristic Peaks | Reference |
|---|---|---|---|
| 5-Hydroxytryptophan (5-HTP) | THz-TDS | 1.14 THz, 1.24 THz, 1.61 THz, 1.93 THz, 2.13 THz | frontiersin.org |
| Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) | THz-TDS | 0.93 THz, 1.23 THz, 1.61 THz, 1.82 THz, 2.10 THz | frontiersin.org |
| L-Tryptophan | THz-TDS | 0.90 THz, 1.17 THz, 1.46 THz, 1.87 THz | frontiersin.org |
| 5-Hydroxytryptophan (5-HTP) | Raman Spectroscopy | 1304 cm⁻¹ (Characteristic Peak) | frontiersin.org |
| Melatonin (N-acetyl-5-methoxytryptamine) | Raman Spectroscopy | 757 cm⁻¹, 834 cm⁻¹, 928 cm⁻¹, 1356 cm⁻¹, 1554 cm⁻¹ | frontiersin.org |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used. While specific spectral data for this exact compound is not detailed in the provided search results, the expected signals can be inferred from its precursors, N-Acetyl-L-tryptophan and 6-hydroxy-L-tryptophan. The ¹H NMR spectrum would show signals corresponding to the protons of the acetyl group (a singlet around 1.8-2.1 ppm), the α- and β-protons of the amino acid backbone, and distinct aromatic protons on the 6-hydroxylated indole ring. tandfonline.commdpi.comchemicalbook.com Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the indole ring, and the aliphatic carbons of the side chain. tandfonline.comcdnsciencepub.com The presence and position of the hydroxyl group on the indole ring would cause a significant shift in the signals of the adjacent aromatic protons and carbons compared to its non-hydroxylated precursor. tandfonline.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de For this compound (Molecular Formula: C₁₃H₁₄N₂O₄, Molecular Weight: 262.26 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. Under techniques like electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at m/z 263. The fragmentation pattern in tandem MS (MS/MS) provides structural insights. Key fragmentation pathways for related tryptophan metabolites involve the loss of small neutral molecules. arizona.eduresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |
|---|---|---|---|
| 263 [M+H]⁺ | H₂O (18) | 245 | Loss of water from the carboxylic acid or hydroxyl group. |
| 263 [M+H]⁺ | COOH₂ (46) | 217 | Loss of formic acid (decarboxylation and proton loss). |
| 263 [M+H]⁺ | CH₂=C=O (42) | 221 | Loss of ketene (B1206846) from the N-acetyl group. |
| 263 [M+H]⁺ | C₃H₅NO₂ (87) | 176 | Cleavage of the amino acid side chain, leaving the 6-hydroxyindole-methyl cation. |
Sample Preparation and Matrix Effects in Biological Research Samples
Extraction and Purification Protocols
The isolation of this compound from complex biological matrices, such as fungal cultures of Aspergillus nidulans, requires multi-step extraction and purification protocols. mdpi.comresearchgate.net The initial step typically involves separating the fungal biomass from the liquid culture medium, where the compound is often secreted.
The crude extract, usually the supernatant from the culture, is then subjected to various chromatographic techniques. A common initial step for a related compound, 6-hydroxy-L-tryptophan, involves fractionation using Open Column Chromatography with an Octadecyl-silica (ODS) stationary phase. tandfonline.com Further purification is achieved through High-Performance Liquid Chromatography (HPLC). tandfonline.com Preparative HPLC using both reversed-phase (e.g., ODS) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns has been effective in isolating pure indolic compounds. tandfonline.com In studies specifically identifying this compound as a metabolite in Aspergillus nidulans, HPLC analysis was performed directly on the culture medium.
Table 3: Example HPLC Protocol for Analysis of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 × 150 mm) |
| Mobile Phase A | 5% acetonitrile in H₂O with 0.05% formic acid |
| Mobile Phase B | 100% acetonitrile with 0.05% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Gradient Elution | 10-25% B (0-15 min), 25-100% B (15-16 min), hold 100% B (16-18 min), 100-10% B (18-19 min), re-equilibrate at 10% B (19-23 min) |
Minimizing Interference from Related Indolic Compounds
In biological samples, this compound is often present alongside a variety of structurally similar indolic compounds, such as tryptophan, N-acetyltryptophan, and 5-hydroxytryptophan. nih.gov This co-existence presents a significant analytical challenge due to potential matrix effects and interference, necessitating robust separation methods.
The primary strategy to minimize interference is the use of high-resolution chromatographic techniques, particularly reversed-phase HPLC. nih.gov The HPLC method detailed in the table above was specifically developed to separate this compound from its direct precursor, N-acetyltryptophan, in fungal culture analysis. The use of a C18 column, which separates compounds based on hydrophobicity, combined with a carefully optimized gradient elution of acetonitrile and acidified water, allows for the successful resolution of these closely related molecules.
The choice of detector coupled to the HPLC system further enhances specificity. A Diode Array Detector (DAD) can help distinguish compounds by their unique UV-visible absorption spectra. nih.gov For even greater selectivity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. Using MS detection in modes like multiple-reaction monitoring (MRM) allows for highly specific quantification of the target analyte even if it is not perfectly separated chromatographically from interfering compounds. nih.gov
Research Applications and Biochemical Significance of N Acetyl 6 Hydroxytryptophan
Role as a Biochemical Probe in Metabolic Pathway Studies
N-Acetyl-6-hydroxytryptophan (NAHT) serves as a crucial intermediate and biochemical tool in the elucidation of metabolic pathways, particularly in fungi. Its unique properties and position in specific biosynthetic routes allow researchers to dissect enzymatic functions and trace the flow of metabolites.
Investigating Enzymatic Mechanisms in vitro
The study of NAHT has been instrumental in characterizing the activity of specific enzymes involved in fungal pigment biosynthesis. In the model fungus Aspergillus nidulans, NAHT is the natural substrate for the enzyme this compound oxidase (AHTase), a phenol (B47542) oxidase encoded by the ivoB gene. nih.govnih.gov In vitro studies have shown that this enzyme is developmentally controlled and plays a direct role in the formation of conidiophore pigments. nih.govnih.gov The purification and analysis of AHTase revealed that it is a specific phenol oxidase. nih.gov
Research using NAHT as a substrate has helped to clarify the function of enzymes in the pigment biosynthesis pathway. For instance, the gene ivoA in A. nidulans was initially proposed to encode a tryptophan N-acetyltransferase responsible for producing the precursor to NAHT. nih.govcore.ac.uk However, subsequent in vitro analysis demonstrated that the enzyme encoded by ivoA does not directly acetylate tryptophan but rather catalyzes the stereoinversion of L-tryptophan to D-tryptophan. core.ac.uk The acetylation is likely carried out by a different endogenous acetyltransferase. core.ac.uk This highlights the importance of using specific intermediates like NAHT to accurately define enzymatic roles.
The enzymatic conversion of NAHT is a key step in a multi-enzyme pathway. The biosynthesis of the grey-brown conidiophore pigment in A. nidulans involves at least three genes: ivoA, ivoB, and ivoC. nih.gov Genetic and biochemical evidence indicates that ivoA is involved in the production of the tryptophan precursor, ivoC encodes an N-acetyltryptophan 6-hydroxylase that produces NAHT, and ivoB encodes the oxidase that acts on NAHT to form the pigment. nih.gov
Tracing Metabolic Flux in Fungal Systems
The accumulation of NAHT in certain mutant strains of Aspergillus nidulans has been a key indicator for tracing metabolic flux within the conidial pigment biosynthetic pathway. nih.gov Mutants in the ivoB gene, which codes for the this compound oxidase, are unable to process NAHT, leading to its buildup. nih.gov This accumulation provides direct evidence for the metabolic block and confirms the position of the ivoB-encoded enzyme downstream of NAHT production.
By creating and analyzing strains with overexpression or deletion of the ivo genes (ivoA, ivoB, and ivoC), researchers can manipulate the metabolic flow and isolate pathway intermediates. nih.gov Co-overexpression of all three genes leads to the production of a dark-brown pigment in the hyphae, demonstrating the reconstitution of the pathway. nih.gov Conversely, individual or combined overexpression allows for the isolation of specific intermediates, confirming the function of each gene in the metabolic sequence. nih.gov This approach of tracing metabolite accumulation and flow has been fundamental to understanding how secondary metabolite pathways are organized and regulated in fungi. pnas.orgasm.org
Contributions to Understanding Fungal Secondary Metabolism and Pigmentation
The investigation of this compound and its associated biosynthetic pathway has significantly advanced our understanding of fungal secondary metabolism, particularly the production of pigments. nih.govpnas.org Fungi produce a vast array of secondary metabolites, which are not essential for growth but play important roles in development, defense, and interaction with the environment. pnas.org The genes for these pathways are often organized in biosynthetic gene clusters (BGCs). nih.govpnas.org
The grey-brown conidiophore pigment pathway in Aspergillus nidulans, in which NAHT is a key intermediate, is a classic example of a fungal BGC. nih.govnih.gov The clustering of the ivoA, ivoB, and ivoC genes facilitates their co-regulation and efficient production of the final pigment product. nih.gov The characterization of this pathway has contributed to the broader effort of linking the dozens of predicted BGCs in A. nidulans to their corresponding secondary metabolites. nih.gov
The enzyme acting on NAHT, this compound oxidase, is a developmentally controlled phenol oxidase, indicating that pigment production is tightly linked to the fungal life cycle, specifically during conidiophore development. nih.gov The expression of the gene encoding this enzyme, ivoB, is induced by its substrate, NAHT, showcasing a mechanism of substrate-level regulation within a secondary metabolic pathway. asm.org
Potential for Biosynthetic Engineering and Biotechnology
The knowledge gained from studying the NAHT pathway and other tryptophan-derived metabolic routes opens avenues for biosynthetic engineering and biotechnological applications.
Developing Strains for Production of Specific Metabolites
By manipulating the genes involved in tryptophan metabolism, it is possible to engineer microbial strains for the overproduction of valuable metabolites. The industrial production of tryptophan itself relies on genetically modified bacteria with mutations that prevent the reuptake of aromatic amino acids or have overexpressed trp operons. wikipedia.org This same principle can be applied to pathways that use tryptophan as a precursor.
For instance, baker's yeast (Saccharomyces cerevisiae) has been successfully engineered to produce various fungal secondary metabolites. portlandpress.com By introducing heterologous enzymes from fungal pathways, yeast can be programmed to synthesize complex molecules. portlandpress.com The understanding of the enzymatic steps leading to and from NAHT could be harnessed to produce specific tryptophan derivatives. For example, by expressing the necessary hydroxylases and acetyltransferases, it may be possible to develop yeast strains that accumulate NAHT or related compounds. This could also be extended to produce new-to-nature compounds by combining enzymes from different pathways. portlandpress.com
Exploring Related Tryptophan Derivatives with Biological Activity
Tryptophan is a precursor to a wide array of bioactive molecules in various organisms, including neurotransmitters like serotonin (B10506) and hormones like melatonin (B1676174). wikipedia.orgneoplasiaresearch.comimrpress.com The metabolic pathways leading to these compounds involve hydroxylation and acetylation steps, similar to the formation of NAHT. nih.govfrontiersin.orgscienceopen.com
The exploration of tryptophan metabolism has revealed numerous derivatives with significant biological activities. nih.govcreative-proteomics.com For example, 5-hydroxytryptophan (B29612) (5-HTP) is a direct precursor to serotonin and is used in dietary supplements. neoplasiaresearch.comnih.gov Other derivatives, such as indole-3-propionic acid produced by gut bacteria, have potent antioxidant properties. wikipedia.org The study of hydroxylated and acetylated tryptophan derivatives like NAHT can inspire the search for and synthesis of new compounds with potentially valuable pharmacological properties. For instance, molecular docking studies have shown that various tryptophan metabolites, including 5-hydroxytryptophan and N-acetylserotonin, can interact with important cellular receptors like the aryl hydrocarbon receptor (AhR). imrpress.com This suggests that other, less-studied derivatives could also have significant biological targets and effects.
Future Research Directions
Unraveling Novel Enzymatic Activities and Pathways Involving N-Acetyl-6-hydroxytryptophan
The known biosynthetic pathway to NAHT in Aspergillus nidulans involves a fascinating and somewhat unusual sequence of enzymatic reactions. The pathway is initiated by a nonribosomal peptide synthetase (NRPS), IvoA, which functions as a tryptophan N-acetyltransferase to produce N-acetyltryptophan. nih.gov This is followed by the action of a putative P450 enzyme, IvoC, which hydroxylates N-acetyltryptophan to form this compound. core.ac.uk The final step involves this compound oxidase (also known as IvoB), a phenol (B47542) oxidase that converts NAHT into a pigment precursor. nih.govnih.gov
Future research should aim to:
Identify Analogous Pathways: Investigate whether similar enzymatic pathways for NAHT biosynthesis exist in other fungi, bacteria, or even plants. This would involve genome mining for homologs of the ivoA, ivoB, and ivoC genes and subsequent functional characterization of the corresponding enzymes.
Discover Alternative Routes: Explore the possibility of entirely different enzymatic routes to NAHT. For instance, research could investigate if tryptophan is first hydroxylated to 6-hydroxytryptophan by a tryptophan hydroxylase, followed by acetylation via an N-acetyltransferase, a common strategy in other metabolic pathways like serotonin (B10506) synthesis. researchgate.netfrontiersin.org
Elucidate Downstream Metabolites: The conversion of NAHT by IvoB leads to pigment formation, but the exact structures of the subsequent intermediates and final pigment are not fully characterized. nih.gov Unraveling the complete downstream metabolic fate of NAHT is a critical research gap.
Explore Metabolic Crosstalk: Investigate how the NAHT pathway interacts with other major metabolic routes, such as the kynurenine (B1673888) and serotonin pathways of tryptophan metabolism. spandidos-publications.commdpi.com Understanding this potential crosstalk could reveal new regulatory mechanisms and physiological functions.
High-Throughput Screening for Modulators of its Metabolism
High-throughput screening (HTS) is a powerful methodology used in drug discovery and molecular biology to rapidly test large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. opentrons.com Applying HTS to the NAHT metabolic pathway could identify novel chemical probes to study its function and potential inhibitors or activators of the associated enzymes.
Key research objectives for HTS include:
Development of Enzyme-Specific Assays: Designing robust and sensitive assays for each enzyme in the pathway (IvoA, IvoC, and IvoB) is a prerequisite for HTS. opentrons.com For example, the this compound oxidase (IvoB) can be assayed colorimetrically using alternative substrates like hydroquinone (B1673460) monomethyl ether (HME), providing a basis for a screen. nih.gov
Screening Diverse Compound Libraries: Utilizing large and diverse small molecule libraries to screen for modulators. frontiersin.org Hits from these screens would serve as starting points for developing more potent and selective inhibitors or activators.
Whole-Cell Screening: Developing a cell-based HTS assay, for instance, using a strain of Aspergillus nidulans where pigment formation is easily quantifiable. This would allow for the discovery of compounds that affect the pathway within a cellular context, potentially identifying molecules that inhibit upstream steps or interfere with gene expression.
Table 1: Conceptual Framework for High-Throughput Screening of NAHT Pathway Modulators
| Target Enzyme | Assay Principle | Compound Library | Primary Goal |
| IvoA (Tryptophan N-acetyltransferase) | Quantify the production of N-acetyltryptophan from tryptophan and acetyl-CoA. | Diverse small molecules, natural products. | Identify inhibitors of the initial step in the pathway. |
| IvoC (N-acetyltryptophan 6-hydroxylase) | Measure the conversion of N-acetyltryptophan to this compound. | Focused libraries, fragment-based libraries. | Discover specific inhibitors of the hydroxylation step. |
| IvoB (this compound oxidase) | Colorimetric or polarographic measurement of substrate oxidation (e.g., using HME). nih.gov | FDA-approved drugs, known enzyme inhibitors. | Find compounds that block the final pigment-forming step. |
Advanced Structural Studies of Associated Enzymes (e.g., Cryo-EM, X-ray Crystallography)
Determining the three-dimensional atomic structures of the enzymes involved in NAHT metabolism is crucial for understanding their catalytic mechanisms and for structure-based drug design. nih.gov Techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are the primary tools for obtaining high-resolution structural information. wiley.comrsc.orgresearchgate.net
Future structural biology efforts should focus on:
Solving the Structures of IvoA, IvoB, and IvoC: Obtaining high-resolution crystal or Cryo-EM structures of these enzymes, both in their apo form and in complex with their substrates (e.g., tryptophan for IvoA, NAHT for IvoB), products, and inhibitors identified from HTS.
Characterizing Conformational Changes: Using these techniques to capture the dynamic conformational changes that enzymes undergo during catalysis. For example, X-ray crystallography has been used to identify different conformations in the active site of serotonin N-acetyltransferase, another enzyme that modifies a tryptophan derivative. nih.gov
Understanding Multienzyme Complexes: Investigating whether the Ivo enzymes form a metabolic channel or a larger protein complex to facilitate the efficient transfer of intermediates. Cryo-EM is particularly well-suited for studying large, flexible macromolecular assemblies. wiley.com
Table 2: Comparison of Structural Biology Techniques for Studying NAHT Pathway Enzymes
| Technique | Principle | Advantages for NAHT Enzymes | Challenges |
| X-ray Crystallography | Diffraction of X-rays by a single, ordered crystal of the protein. nih.gov | Can provide very high (atomic) resolution. Well-established for enzyme-ligand complexes. nih.gov | Requires well-diffracting crystals, which can be difficult to obtain, especially for large or flexible proteins like NRPSs. wiley.com |
| Cryo-Electron Microscopy (Cryo-EM) | Averaging thousands of 2D images of flash-frozen protein particles to reconstruct a 3D model. researchgate.net | Does not require crystallization. Excellent for large proteins/complexes (like IvoA) and for capturing different conformational states. wiley.com | Historically lower resolution than crystallography, though recent advances have closed this gap significantly. researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions
Computational chemistry and molecular dynamics (MD) simulations provide powerful, atom-level insights into molecular behavior and interactions. mdpi.com These methods can complement experimental data from structural biology and HTS by modeling how NAHT and its analogues interact with their target enzymes.
Future computational research should include:
Molecular Docking: Simulating the binding of NAHT and potential modulators from HTS into the active sites of IvoB and IvoC. This can predict binding poses and affinities, helping to prioritize compounds for experimental validation and guiding the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the enzymes over time to understand how substrate binding induces conformational changes and to analyze the stability of enzyme-ligand complexes. mdpi.com MD simulations can reveal the intricate network of interactions that hold the substrate in the active site during catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model the enzymatic reaction mechanisms at a quantum mechanical level. This approach can elucidate the transition states of the reactions catalyzed by the Ivo enzymes, providing a detailed understanding of their chemical steps.
Predicting Spectroscopic Properties: Employing computational methods to calculate and predict properties like UV-Vis spectra, which can aid in the experimental characterization of reaction intermediates. acs.org
By integrating these advanced experimental and computational approaches, future research will significantly deepen our knowledge of this compound, potentially uncovering new biological roles and applications for this intriguing metabolite and its associated enzymes.
Q & A
Basic Research Questions
Q. What are the established methods for identifying and quantifying N-Acetyl-6-hydroxytryptophan in fungal or cellular samples?
- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized parameters (e.g., C18 columns, mobile phase gradients, and UV/visible or tandem MS detection). Calibration curves with synthetic standards are critical for quantification. Sample preparation should include extraction with polar solvents (e.g., methanol/water) and centrifugation to remove particulates .
- Validation : Include spike-and-recovery experiments to assess extraction efficiency and matrix effects. Cross-validate results with enzymatic assays (e.g., using Aspergillus nidulans oxidase activity) .
Q. What biosynthetic pathways produce this compound in fungal systems?
- Experimental Design : Study gene clusters in Aspergillus nidulans using knockout mutants (e.g., acvA gene disruptions) to identify enzymes like this compound oxidase. Monitor metabolite production via LC-MS and compare wild-type vs. mutant strains .
- Key Enzymes : Characterize monophenol oxidases and nonribosomal peptide synthetases (NRPS) through in vitro assays with purified enzymes and substrates (e.g., L-tryptophan derivatives) .
Advanced Research Questions
Q. How can researchers address challenges in distinguishing this compound from structurally similar metabolites (e.g., hydroxylated tryptophan derivatives)?
- Analytical Strategies :
- Use high-resolution LC-MS/MS with isotopic labeling or collision-induced dissociation (CID) to differentiate fragmentation patterns.
- Apply nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on aromatic proton shifts and acetyl-group signatures .
Q. What experimental approaches resolve contradictions in reported enzymatic inhibition mechanisms involving this compound?
- Methodology :
- Conduct comparative kinetic assays (e.g., Michaelis-Menten kinetics) using phenylthiourea or other inhibitors to evaluate competitive vs. non-competitive inhibition .
- Perform X-ray crystallography or cryo-EM to visualize enzyme-inhibitor binding sites and validate mechanistic hypotheses .
- Statistical Analysis : Use ANOVA or Bayesian modeling to assess variability across studies, particularly when conflicting results arise from differences in fungal strains or assay conditions .
Q. How does this compound contribute to fungal secondary metabolism, and what regulatory factors influence its production?
- Experimental Framework :
- Profile transcriptional regulators (e.g., acvA or penicillin-biosynthesis genes) via RNA-seq under varying nutrient conditions.
- Correlate metabolite levels with enzyme activity assays (e.g., tyrosinase or polyphenol oxidase activity) .
- Ethical Compliance : Adhere to NIH preclinical guidelines for reporting experimental conditions, including strain sourcing, growth media, and statistical power calculations .
Q. What are the limitations of current models for studying this compound in eukaryotic systems, and how can they be improved?
- Critical Analysis :
- Evaluate cross-species relevance by testing mammalian cell lines (e.g., HEK293) transfected with fungal enzymes.
- Address reproducibility issues by standardizing protocols for oxygen levels, pH, and co-factor availability in in vitro assays .
- Innovative Methods : Develop fluorescent probes or biosensors to track real-time metabolite dynamics in live cells .
Data and Ethical Considerations
Q. How should researchers design studies to ensure compliance with ethical standards when using animal or human cell models to investigate this compound?
- Guidelines :
- Submit protocols to institutional review boards (IRBs) for health-related research, detailing data anonymization, storage, and sharing practices .
- Provide mandatory data protection training for personnel handling sensitive genomic or clinical data .
- Documentation : Include risk assessments and impact evaluations for studies involving genetic modifications or novel inhibitors .
Contradiction and Synthesis
Q. What strategies reconcile discrepancies in reported enzymatic substrate specificity for this compound across studies?
- Resolution Tactics :
- Replicate experiments using identical fungal strains (e.g., Aspergillus nidulans NRRL 194) and growth conditions.
- Perform meta-analyses of published kinetic data to identify confounding variables (e.g., pH, temperature) .
- Collaborative Validation : Share raw datasets and analytical pipelines via open-access repositories to enable cross-lab verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
